![molecular formula C23H46O5 B14291411 2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate CAS No. 113395-48-5](/img/structure/B14291411.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate is an organic compound with a complex structure. It is a derivative of hexadecanoic acid (palmitic acid) and contains a polyether chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The polyether chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical treatments.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate involves its interaction with various molecular targets. The polyether chain allows it to interact with lipid membranes, enhancing its solubility and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate.
Triethylene glycol monomethyl ether: Another compound with a similar polyether chain.
Hexadecanoic acid: The parent acid used in the esterification process.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid and a polyether chain. This structure imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to interact with lipid membranes and enhance solubility distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
113395-48-5 |
|---|---|
Formule moléculaire |
C23H46O5 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C23H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(24)28-22-21-27-20-19-26-18-17-25-2/h3-22H2,1-2H3 |
Clé InChI |
QDMNRRLTERFYMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



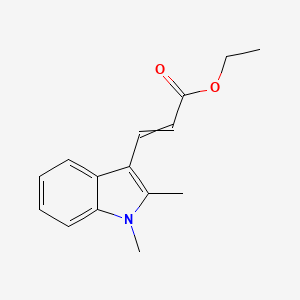
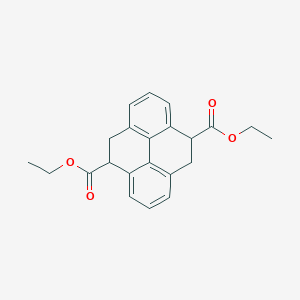


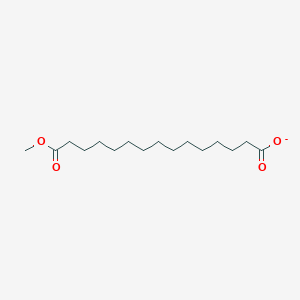
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
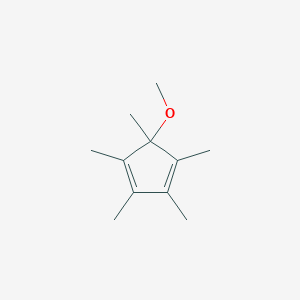

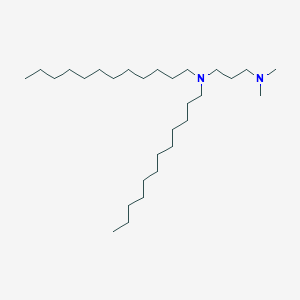
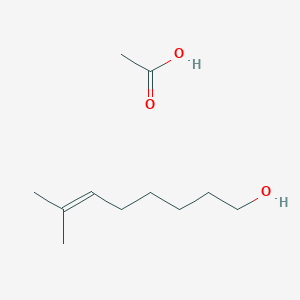
methanone](/img/structure/B14291421.png)

